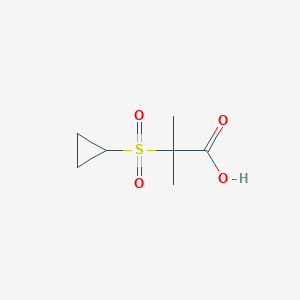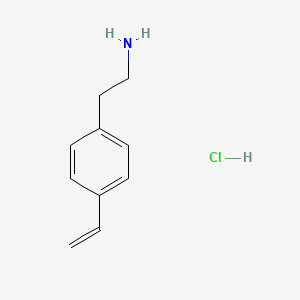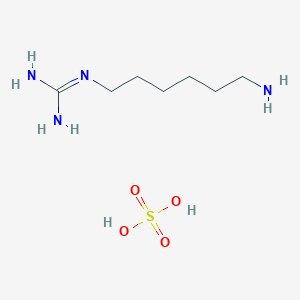
2-(Cyclopropanesulfonyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanesulfonyl chloride, a compound related to the one you’re asking about, is a colorless liquid used in the synthesis of certain derivatives, which can serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors .
Synthesis Analysis
While specific synthesis methods for “2-(Cyclopropanesulfonyl)-2-methylpropanoic acid” are not available, cyclopropanesulfonyl chloride can be used in the synthesis of various compounds .
Molecular Structure Analysis
The structure of a related compound, 2-(cyclopropanesulfonyl)benzoic acid, includes a total of 26 bonds, 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfone .
Aplicaciones Científicas De Investigación
Applications in Polymer Chemistry
- Properties and Preparation of AMPS : 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid is closely related to 2-acrylamido-2-methylpropane sulfonic acid (AMPS). AMPS is notable for its heat resistance, salt tolerance, and shear resistance. These properties make it valuable in oil-gas exploitation, water treatment, coatings, and biological drugs (Zhang Hong, 2006).
Analytical Chemistry Applications
- Separation of Rare Earth Elements : A mixture involving a derivative of this compound, specifically 2-hydroxy-2-methylpropanoic acid (HIBA), has been used effectively for the separation of rare earth elements like yttrium and dysprosium in high-performance liquid chromatography (Haizhou Wu et al., 1999).
Material Science and Engineering
Cyclization in Polymer Testing : The cyclization mechanism of poly(acrylonitrile-co-2-acrylamido-2-methylpropane sulfonic acid), a polymer related to this compound, has been studied for its thermal oxidative stabilization. This research is significant for the production of carbon fibers from PAN copolymers (Zhipeng He et al., 2020).
Polyelectrolyte Applications : Poly(2-acrylamido-2-methylpropane sulfonic acid), a polyelectrolyte related to this compound, has seen use in industrial applications. Its synthesis via reversible addition fragmentation chain transfer (RAFT) polymerization has been reported, highlighting its versatility in creating homopolymers and block copolymers (Caroline P Bray et al., 2017).
Catalysis and Chemical Reactions
Hydrosulfonylation Reactions : The hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, involving compounds structurally similar to this compound, has been explored. This reaction provides insights into the synthesis of various chemical compounds (Maozhong Miao et al., 2016).
Supercapacitor Development : In the field of energy storage, a novel graphitic oxide/polypyrrole/2‐acrylamido‐2‐methyl‐1‐propanesulfonic acid composite has been developed for supercapacitor applications, showcasing the utility of compounds related to this compound in energy storage technologies (Sibel Yazar & G. Atun, 2022).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopropylsulfonyl-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-7(2,6(8)9)12(10,11)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZBDENKOGOQAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)



![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)


![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)
